molecular formula C18H24N2O5 B10799935 Enalaprilat D5

Enalaprilat D5

Cat. No.: B10799935
M. Wt: 353.4 g/mol
InChI Key: LZFZMUMEGBBDTC-HJJZLVALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-422 D5, also known as Enalaprilat D5, is a deuterium-labeled version of Enalaprilat. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor, which is commonly used in the treatment of hypertension and heart failure. The deuterium labeling in MK-422 D5 enhances its stability and allows for more precise pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-422 D5 involves the incorporation of deuterium atoms into the Enalaprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of MK-422 D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

MK-422 D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MK-422 D5 .

Scientific Research Applications

MK-422 D5 has a wide range of scientific research applications, including:

Mechanism of Action

MK-422 D5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, MK-422 D5 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-422 D5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurements of drug behavior are crucial .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1/i2D,3D,4D,6D,7D

InChI Key

LZFZMUMEGBBDTC-HJJZLVALSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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